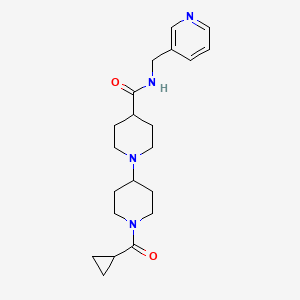![molecular formula C20H25N3O3S B5435363 4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5435363.png)
4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide, commonly known as DSP-4, is a selective neurotoxin that is used in scientific research to study the noradrenergic system in the brain. DSP-4 is a potent inhibitor of the noradrenaline transporter (NET), which is responsible for the reuptake of noradrenaline from the synaptic cleft. By inhibiting the NET, DSP-4 causes a depletion of noradrenaline in the brain, which can be used to study the role of noradrenaline in various physiological and pathological processes.
Mécanisme D'action
DSP-4 acts as a potent inhibitor of the noradrenaline transporter (4-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)-1-piperazinecarboxamide), which is responsible for the reuptake of noradrenaline from the synaptic cleft. By inhibiting the this compound, DSP-4 causes a depletion of noradrenaline in the brain, which can be used to study the role of noradrenaline in various physiological and pathological processes.
Biochemical and physiological effects:
The depletion of noradrenaline caused by DSP-4 can have a number of biochemical and physiological effects. These include changes in behavior, cognition, and emotion, as well as alterations in cardiovascular function, thermoregulation, and immune function. DSP-4 has also been shown to cause degeneration of noradrenergic neurons in the locus coeruleus, which can be used to study the role of these neurons in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DSP-4 in scientific research is its selectivity for the noradrenergic system. This allows researchers to study the role of noradrenaline in various physiological and pathological processes without affecting other neurotransmitter systems. However, one of the main limitations of using DSP-4 is its potential for non-specific effects, such as changes in blood pressure and heart rate, which can confound the interpretation of results.
Orientations Futures
There are many future directions for research involving DSP-4. One area of interest is the role of noradrenaline in addiction and substance abuse, as well as the potential therapeutic use of noradrenaline reuptake inhibitors in these disorders. Another area of interest is the role of noradrenaline in stress and stress-related disorders, such as post-traumatic stress disorder (PTSD). Finally, DSP-4 can be used to study the role of the noradrenergic system in various neurological disorders, such as Parkinson's disease and Alzheimer's disease, and to develop new treatments for these disorders.
Méthodes De Synthèse
DSP-4 can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with piperazine, followed by the reaction of the resulting compound with 4-methylphenylamine. The final product is obtained by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
DSP-4 has been used extensively in scientific research to study the role of the noradrenergic system in various physiological and pathological processes. It has been used to study the effects of noradrenaline depletion on behavior, cognition, and emotion, as well as the role of noradrenaline in addiction, depression, and anxiety disorders. DSP-4 has also been used to study the role of the noradrenergic system in various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
4-(3,4-dimethylphenyl)sulfonyl-N-(4-methylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-15-4-7-18(8-5-15)21-20(24)22-10-12-23(13-11-22)27(25,26)19-9-6-16(2)17(3)14-19/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDQKYXIEQSTJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-oxo-6-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)hexyl]amine hydrochloride](/img/structure/B5435284.png)
![ethyl 5-{[(5-chloro-2-thienyl)carbonyl]amino}-3-methyl-4-isothiazolecarboxylate](/img/structure/B5435294.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5435307.png)
![4-ethyl-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B5435309.png)
![3,4-dimethoxy-N-[4-(2-methyl-1-piperidinyl)phenyl]benzamide hydrochloride](/img/structure/B5435312.png)
![N-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5435317.png)
![N-ethyl-N-methyl-2-{[(2S,5R)-5-(1,4-oxazepan-4-ylmethyl)tetrahydrofuran-2-yl]methyl}pyrimidin-4-amine](/img/structure/B5435320.png)

![7-acetyl-N,2-dimethyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5435349.png)
![1-cyclopentyl-4-(2-thienyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5435350.png)
![N,N'-dimethyl-N-(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)ethane-1,2-diamine](/img/structure/B5435356.png)
![2-[2-(2-furyl)vinyl]-6,7-dimethoxy-4H-3,1-benzoxazin-4-one](/img/structure/B5435361.png)
![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-2-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide](/img/structure/B5435366.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(methylthio)benzamide](/img/structure/B5435372.png)